molecular formula C9H7N3O3 B5835237 3-phenyl-4,5-isoxazoledione dioxime

3-phenyl-4,5-isoxazoledione dioxime

Cat. No. B5835237
M. Wt: 205.17 g/mol
InChI Key: HSIJGBNIPJCNPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-4,5-isoxazoledione dioxime is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PIOD and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-phenyl-4,5-isoxazoledione dioxime is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
3-phenyl-4,5-isoxazoledione dioxime has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has antioxidant and anti-inflammatory properties. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-phenyl-4,5-isoxazoledione dioxime in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of 3-phenyl-4,5-isoxazoledione dioxime. One potential direction is the further exploration of its potential use in the treatment of neurodegenerative diseases. Another direction is the development of novel materials using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 3-phenyl-4,5-isoxazoledione dioxime and its potential applications in various fields.
Conclusion
In conclusion, 3-phenyl-4,5-isoxazoledione dioxime is a chemical compound that has potential applications in various fields such as medicine, agriculture, and materials science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of 3-phenyl-4,5-isoxazoledione dioxime involves the reaction between 3-phenylisoxazol-5(4H)-one and hydroxylamine hydrochloride in the presence of sodium carbonate. The reaction is carried out in a solvent such as ethanol or methanol at room temperature for several hours. The resulting product is then purified using column chromatography to obtain pure 3-phenyl-4,5-isoxazoledione dioxime.

Scientific Research Applications

3-phenyl-4,5-isoxazoledione dioxime has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In agriculture, 3-phenyl-4,5-isoxazoledione dioxime has been studied for its potential use as a pesticide. It has been shown to have insecticidal and fungicidal properties and could be a potential alternative to traditional chemical pesticides.
In materials science, 3-phenyl-4,5-isoxazoledione dioxime has been studied for its potential use as a building block for the synthesis of novel materials such as polymers and liquid crystals.

properties

IUPAC Name

N-(5-nitroso-3-phenyl-1,2-oxazol-4-yl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c13-10-8-7(12-15-9(8)11-14)6-4-2-1-3-5-6/h1-5,10,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIJGBNIPJCNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2NO)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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